Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiazole ring, and an azetidine ring
Mechanism of Action
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the thiazole and azetidine rings via nucleophilic substitution and cycloaddition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, continuous flow reactors may be used to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanol.
Scientific Research Applications
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.
Thiazole derivatives: Compounds such as thiamine and ritonavir, which contain thiazole rings.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid, which feature the azetidine ring.
Uniqueness
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)19-15-16-5-6-21-15/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVYJTYYAPZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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